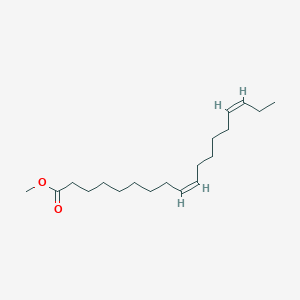
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone, also known as MPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPE is a white, crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has also been shown to activate the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has also been shown to inhibit the proliferation of cancer cells, such as breast cancer cells. In vivo studies have demonstrated that 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone in lab experiments is its versatility. 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone can be easily modified to introduce different functional groups, which can be used to tailor its properties for different applications. However, one of the limitations of using 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are several future directions for the research of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone. One area of interest is the development of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone-based materials for electronic and optoelectronic applications. Another area of interest is the investigation of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain. Additionally, the development of new synthetic methods for 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone and its derivatives could lead to the discovery of novel compounds with improved properties.
Métodos De Síntesis
The synthesis of 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone involves the reaction of 4-methoxybenzaldehyde and morpholine with ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, such as triethylamine and p-toluenesulfonic acid, respectively. The product is then purified using column chromatography to obtain pure 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone.
Aplicaciones Científicas De Investigación
2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In materials science, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been used as a building block for the synthesis of novel organic materials. In analytical chemistry, 2-(4-Methoxy-phenyl)-1-morpholin-4-yl-ethanone has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12-4-2-11(3-5-12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVYNDOSYDGTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


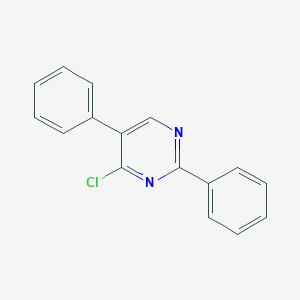
![1-Methoxy-9,11-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaene](/img/structure/B231797.png)
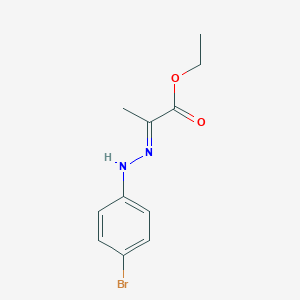

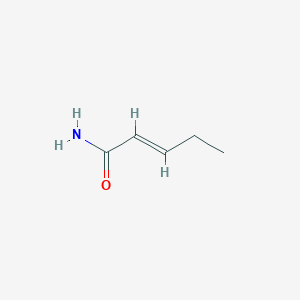
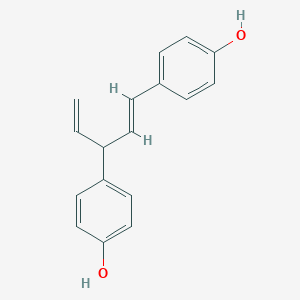

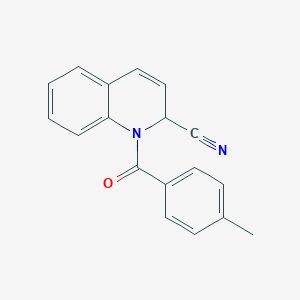

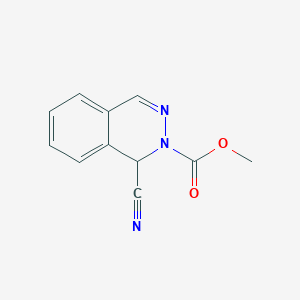

![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)
